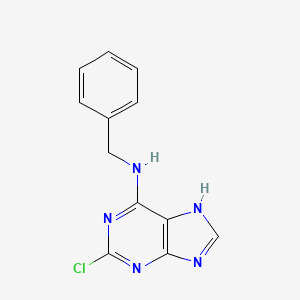

N-Benzyl-2-chloro-9H-purin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloro-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKBYBPPNNHJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444807 | |

| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39639-47-9 | |

| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Benzyl-2-chloro-9H-purin-6-amine" synthesis pathway

An In-depth Technical Guide to the Synthesis of N-Benzyl-2-chloro-9H-purin-6-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in the development of pharmacologically active molecules, most notably cyclin-dependent kinase inhibitors such as Olomoucine.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical analysis of the experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Substituted Purines

Purines are fundamental heterocyclic compounds essential for numerous biological processes, forming the backbone of DNA and RNA and participating in cellular signaling and energy metabolism.[3][4][5] Synthetic modification of the purine scaffold has been a cornerstone of medicinal chemistry, leading to the development of potent antiviral, anticancer, and anti-inflammatory agents.[6]

This compound (CAS No. 39639-47-9) is a disubstituted purine derivative of significant interest. Its primary value lies in its role as a direct precursor to compounds that modulate enzyme activity, particularly in the kinase family. The strategic placement of a chloro group at the C2 position and a benzylamine group at the C6 position provides a versatile platform for further chemical elaboration.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and widely adopted method for synthesizing this compound is a direct nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of 2,6-dichloropurine with benzylamine.

Mechanistic Rationale and Regioselectivity

The purine ring is an electron-deficient system, making it susceptible to attack by nucleophiles, especially when substituted with strong electron-withdrawing groups like chlorine. The reaction proceeds through a Meisenheimer-type intermediate.

A critical aspect of this synthesis is the high regioselectivity of the substitution. Benzylamine preferentially attacks the C6 position over the C2 position of the 2,6-dichloropurine ring. This selectivity is attributed to the greater electron deficiency and steric accessibility of the C6 carbon, making it the more electrophilic site for nucleophilic attack. Studies on the reactivity of 2,6-dichloropurine ribonucleosides confirm that substitution occurs selectively at the C6 position.[7] The reaction is facilitated by a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the product.

Below is a diagram illustrating the SNAr mechanism for this synthesis.

Caption: The SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a robust and high-yielding procedure adapted from established literature.[1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |

| 2,6-Dichloropurine | 189.00 | 5451-40-1 | Starting material |

| Benzylamine | 107.15 | 100-46-9 | Nucleophile |

| Triethylamine (Et₃N) | 101.19 | 121-44-8 | Base, HCl scavenger |

| n-Butanol | 74.12 | 71-36-3 | Solvent |

| Water (H₂O) | 18.02 | 7732-18-5 | For washing |

| Methanol (MeOH) | 32.04 | 67-56-1 | For washing |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,6-dichloropurine (0.52 mmol, 1.0 equiv.) in 3 mL of n-butanol.

-

Addition of Reagents: To the suspension, add benzylamine (0.52 mmol, 1.0 equiv.) followed by triethylamine (0.79 mmol, 1.5 equiv.) sequentially at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60 °C with vigorous stirring. The reaction is typically complete within 15 minutes, often indicated by the formation of a precipitate.

-

Product Isolation: Upon completion, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid sequentially with water (20 mL) and then methanol (10 mL) to remove unreacted starting materials and triethylamine hydrochloride salt.

-

Drying: Dry the purified product in a vacuum oven or air-dry overnight to yield this compound as an off-white solid. A typical yield for this procedure is approximately 95%.[1]

Summary of Reaction Parameters

| Parameter | Value | Rationale |

| Stoichiometry | ||

| 2,6-Dichloropurine | 1.0 equiv. | Limiting reagent |

| Benzylamine | 1.0 equiv. | Prevents potential disubstitution |

| Triethylamine | 1.5 equiv. | Excess ensures complete neutralization of HCl |

| Conditions | ||

| Solvent | n-Butanol | Good solubility for reactants; appropriate boiling point |

| Temperature | 60 °C | Provides sufficient energy to overcome activation barrier without promoting side reactions |

| Reaction Time | 15 minutes | The reaction is rapid and efficient |

| Outcome | ||

| Yield | ~95% | Highly efficient transformation |

| Product Form | Off-white solid | Crystalline product precipitates from the reaction mixture |

Product Characterization and Validation

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The data provided below is consistent with reported values for this compound.[1]

Physicochemical and Spectroscopic Data

| Analysis Method | Result | Interpretation |

| Melting Point | 262 °C | Sharp melting point indicates high purity |

| Mass Spec. (EI/MS) | m/z 259 (M+), 106 (100%), 91 | Molecular ion peak confirms the molecular weight. The base peak at 106 corresponds to the [C₆H₅CH₂NH₂]⁺ fragment, and 91 to the tropylium cation [C₇H₇]⁺. |

| ¹H NMR (DMSO-d₆) | δ 8.15 (s, 1H), 7.25-7.34 (m, 5H), 4.66 (d, 2H) | Signals correspond to the purine C8-H, the five phenyl protons of the benzyl group, and the benzylic CH₂ protons, respectively. |

| ¹³C NMR (DMSO-d₆) | δ 155.0, 153.1, 150.7, 140.2, 139.6, 128.5, 127.5, 127.0, 118.1, 43.4 | Confirms the carbon framework of the molecule, including the purine and benzyl carbons. |

Overall Synthesis and Analysis Workflow

The entire process, from starting materials to the fully characterized product, can be visualized as a streamlined workflow.

Caption: Workflow diagram for the synthesis and validation of the target compound.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 2,6-dichloropurine is a highly efficient, rapid, and high-yielding process. The reaction's success hinges on the inherent electrophilicity of the purine C6 position and the use of a base to drive the reaction to completion. The straightforward precipitation and washing procedure provides a product of high purity, readily verified by standard analytical techniques. This robust protocol offers a reliable and scalable method for producing a valuable intermediate essential for the synthesis of advanced purine-based therapeutics.

References

-

Purine de novo Synthesis - Mechanisms and Clinical Implications. ResearchGate. Available from: [Link]

-

A New View into the Regulation of Purine Metabolism – The Purinosome. National Institutes of Health (NIH). Available from: [Link]

-

This compound - LookChem. LookChem. Available from: [Link]

-

Purine Synthesis. Microbe Notes. Available from: [Link]

-

BIOSYNTHESIS OF PURINE NUCLEOTIDES. eGyanKosh. Available from: [Link]

-

Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. Available from: [Link]

Sources

- 1. This compound CAS#: 39639-47-9 [m.chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Benzyl-2-chloro-9H-purin-6-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Benzyl-2-chloro-9H-purin-6-amine, a substituted purine derivative of significant interest in biomedical research. The document details its chemical and physical properties, provides a validated synthesis protocol, explores its primary mechanism of action as a cyclin-dependent kinase (CDK) inhibitor, and outlines standard analytical methods for its characterization. This guide is intended for researchers, chemists, and drug development professionals engaged in oncology, cell biology, and medicinal chemistry.

Introduction and Chemical Identity

This compound, also known as 2-Chloro-6-(benzylamino)purine, is a synthetic purine analogue. Its structure is characterized by a purine core with a chlorine atom at the C2 position and a benzylamine group at the C6 position. This substitution pattern is critical to its biological activity, positioning it as an important intermediate in the synthesis of more complex molecules like Olomoucine, a well-known CDK inhibitor.[1][2] Its primary utility in a research context is as a tool compound for studying cell cycle regulation and as a scaffold for the development of novel therapeutic agents.

Core Chemical Identifiers:

-

Chemical Name: this compound

-

Synonyms: 2-Chloro-6-(benzylamino)purine, 2-Chloro-N-(phenylmethyl)-1H-purin-6-amine

-

Chemical Structure:

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in experimental settings, dictating its handling, storage, and formulation. This compound is typically supplied as a white to off-white solid.[4]

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| Physical Appearance | White to off-white solid/powder | [4] |

| Melting Point | 239-241 °C; 262 °C | [1][2] |

| Boiling Point | 509.7 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | [1][2][4] |

| Density | 1.495 g/cm³ (Predicted) | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| LogP | 2.69-2.9 | [1] |

Stability and Storage: For optimal stability, the compound should be stored under an inert gas atmosphere (e.g., Nitrogen or Argon) at refrigerated temperatures (2–8 °C).[1][2] This precaution minimizes degradation from atmospheric moisture and oxygen, ensuring the integrity of the material for long-term experimental use.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This well-established method provides a high yield and a straightforward purification process. The causality behind this choice of reaction is the high reactivity of the chlorine atom at the C6 position of the purine ring towards nucleophilic attack, which is more facile than substitution at the C2 position.

Synthesis Protocol

This protocol describes the reaction of 2,6-dichloropurine with benzylamine.

Materials and Reagents:

-

2,6-Dichloropurine (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (TEA) (1.5 eq)

-

n-Butanol (solvent)

-

Water (for washing)

-

Methanol (for washing)

Step-by-Step Methodology:

-

Reaction Setup: Suspend 2,6-dichloropurine (e.g., 0.52 mmol) in n-butanol (e.g., 3 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Sequentially add benzylamine (1.0 eq, 0.52 mmol) and triethylamine (1.5 eq, 0.79 mmol) to the suspension.[2] Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for approximately 15 minutes.[2] The relatively short reaction time is indicative of the favorable kinetics of the C6 substitution.

-

Work-up and Isolation: Upon completion, a precipitate will form. Allow the mixture to cool to room temperature.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water (e.g., 20 mL) and then cold methanol (e.g., 10 mL) to remove unreacted starting materials and salts.[2]

-

Drying: Dry the final product in air or under vacuum overnight to yield this compound as an off-white solid.[2] This procedure typically results in a high yield (approx. 95%).[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The primary pharmacological interest in this compound and its derivatives lies in their ability to inhibit cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of protein kinases that are essential for regulating the cell cycle, transcription, and other key cellular processes.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]

Inhibition of Cyclin-Dependent Kinases

Substituted purines, such as this compound, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression.[7][8] This action typically leads to cell cycle arrest, most commonly at the G1/S or G2/M transitions, and can ultimately induce apoptosis.[5]

The benzyl group at the C6 position and the chlorine at C2 are critical moieties that can be further modified to enhance potency and selectivity for specific CDK isoforms (e.g., CDK1, CDK2, CDK4/6).[8][9] For example, derivatives of this compound have been developed to achieve thousands-fold selectivity for CDK2 over CDK1, which is crucial for minimizing off-target effects.[7][8]

Cell Cycle Regulation Pathway

The diagram below illustrates the canonical cell cycle pathway and the point of intervention for CDK inhibitors. CDK4/6 and CDK2 are critical for the G1-S phase transition. They phosphorylate the Retinoblastoma (Rb) protein, which then releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication.[6] Inhibition of these CDKs maintains Rb in its active, hypophosphorylated state, thereby blocking cell cycle progression.

Caption: Mechanism of cell cycle arrest by purine-based CDK inhibitors.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a self-validating system of analytical techniques is employed. This is critical for the reproducibility of experimental results.

Table 2: Analytical Characterization Data

| Technique | Method and Expected Results |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.15 (s, 1H), 7.25-7.34 (m, 5H), 4.66 (d, J = 6 Hz, 2H). The signals correspond to the purine proton, the five protons of the benzyl ring, and the two methylene protons, respectively.[2] |

| ¹³C NMR | (100 MHz, DMSO-d₆): δ 155.0, 153.1, 150.7, 140.2, 139.6, 128.5, 127.5, 127.0, 118.1, 43.4. These shifts are characteristic of the carbon atoms in the purine and benzyl structures.[2] |

| Mass Spec. | EI/MS m/z: 259 (M+). The molecular ion peak confirms the compound's molecular weight.[2] |

| HPLC | Purity is typically assessed using reverse-phase HPLC with UV detection. A single major peak indicates high purity (often >95-97%). |

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound and its parent compound, 6-Benzylaminopurine.

-

Hazard Statements: The compound is classified as harmful if swallowed.[10][11] It may cause skin and serious eye irritation and may cause respiratory irritation.[10] There is also suspicion of damaging fertility or the unborn child.[11][12]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

-

Handling: Avoid breathing dust.[10] Wash hands thoroughly after handling.[11][13] Do not eat, drink, or smoke in the work area.[11]

-

Spills: In case of a spill, avoid dust generation. Collect the material dry and dispose of it as hazardous waste.

-

Conclusion

This compound is a valuable molecule in the field of medicinal chemistry and cell biology. Its straightforward synthesis, well-defined physicochemical properties, and established role as a CDK inhibitor scaffold make it an essential tool for research into cell cycle control and for the development of next-generation anticancer therapeutics. This guide provides the core technical information required for its effective and safe use in a research setting.

References

-

This compound . LookChem. [Link]

-

This compound | CAS#:39639-47-9 . Chemsrc. [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines . PubMed. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Safety Data Sheet - 6-Benzylaminopurine . ChemSupply Australia. [Link]

-

Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor . PubMed. [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines . National Institutes of Health (NIH). [Link]

-

9-benzyl-2-chloro-6-methyl-9H-purine . ChemSynthesis. [Link]

-

N-Benzyl-9-isopropyl-9H-purin-6-amine . ResearchGate. [Link]

-

Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action . National Institutes of Health (NIH). [Link]

-

Safety Data Sheet: 6-Benzylaminopurine . Chemos GmbH & Co.KG. [Link]

-

Synthesis of benzylic amines . Organic Chemistry Portal. [Link]

-

CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought . National Institutes of Health (NIH). [Link]

-

Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE . Organic Syntheses. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound CAS#: 39639-47-9 [m.chemicalbook.com]

- 3. This compound | CAS#:39639-47-9 | Chemsrc [chemsrc.com]

- 4. Buy 9-Benzyl-2-chloro-9h-purin-6-amine (EVT-293665) | 56046-25-4 [evitachem.com]

- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 11. 6-Benzylaminopurine - Safety Data Sheet [chemicalbook.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

"N-Benzyl-2-chloro-9H-purin-6-amine" mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of N-Benzyl-2-chloro-9H-purin-6-amine

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Substituted Purine

In the landscape of medicinal chemistry and drug discovery, purine analogs represent a cornerstone of innovation, given their inherent biological relevance as components of DNA, RNA, and vital signaling molecules.[1] this compound, a synthetic purine derivative, has emerged as a compound of significant interest. Its structural architecture, featuring a purine core substituted with a chlorine atom at the C2 position, an amino group at C6, and a benzyl group at the N9 position, positions it as a promising candidate for therapeutic development.[1] This guide provides a comprehensive exploration of the core mechanism of action of this compound, grounded in scientific literature and established experimental validation protocols. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's biological activity.

Molecular Profile and Synthesis Overview

This compound (CAS No: 39639-47-9) is a purine derivative with the molecular formula C₁₂H₁₀ClN₅.[2][3] It is classified as a chloropurine and is often synthesized for research purposes.[4] The synthesis of this compound can be achieved through the condensation of 2,6-dichloropurine with benzylamine.[3] Notably, it serves as a key intermediate in the synthesis of Olomoucine, a well-characterized purine derivative known to inhibit cyclin-dependent kinases (CDKs) and induce G1 arrest in the cell cycle.[3][5] This synthetic lineage provides a crucial initial insight into its potential mechanism of action.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

The primary mechanism of action of this compound is believed to be the inhibition of cyclin-dependent kinases (CDKs).[4] CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the progression of the cell cycle. The activity of these kinases is dependent on their association with regulatory protein subunits called cyclins. Different cyclin-CDK complexes are activated at specific phases of the cell cycle, phosphorylating downstream target proteins to drive the cell from one phase to the next.

The structural similarity of this compound to adenine, the core component of ATP, allows it to competitively bind to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity.[4][6] This inhibition disrupts the phosphorylation of key substrates necessary for cell cycle progression. Studies on structurally related 6-benzylaminopurine (BAP) derivatives have demonstrated their ability to inhibit CDK2 and exhibit antiproliferative properties in cancer cell lines.[6][7] A significant positive correlation has been observed between the inhibitory effects of these compounds on CDKs and their antiproliferative activity, suggesting that CDK inhibition is a key contributor to their cytotoxic effects.[6]

Figure 1: Proposed inhibition of CDK-mediated cell cycle progression by this compound.

Downstream Cellular Consequences

The inhibition of CDK activity by this compound is anticipated to trigger a cascade of downstream cellular events, primarily culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

By inhibiting the function of various cyclin-CDK complexes, this compound can halt the cell cycle at specific checkpoints.[8] For instance, inhibition of CDK4/6 and CDK2 in the G1 phase would prevent the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor. This prevents the transcription of genes required for S-phase entry, leading to a G1 phase arrest.[9] Similarly, inhibition of CDK2 and CDK1 in later phases would lead to arrest in the S, G2, or M phases.[10]

Induction of Apoptosis

Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis, as a cellular failsafe mechanism.[11] The induction of apoptosis by compounds structurally similar to this compound is a documented phenomenon.[12][13][14] The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key markers of apoptosis include the activation of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis, and the cleavage of specific cellular substrates such as poly-(ADP-ribose)polymerase (PARP).[11]

Figure 2: Proposed signaling cascade from CDK inhibition to apoptosis.

Experimental Validation: A Methodological Framework

To rigorously validate the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols outline the key methodologies.

Figure 3: A logical workflow for experimental validation.

In Vitro Kinase Assays

Objective: To directly measure the inhibitory effect of this compound on the activity of purified CDK enzymes.

Protocol:

-

Reagents: Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin E), kinase buffer, ATP (with a radiolabeled or fluorescent tag), substrate peptide (e.g., histone H1), and the test compound at various concentrations.

-

Procedure: a. The CDK/cyclin complex is incubated with the test compound for a predetermined period. b. The kinase reaction is initiated by adding the ATP and substrate peptide. c. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Cell Proliferation and Viability Assays

Objective: To assess the antiproliferative and cytotoxic effects of the compound on cancer cell lines.

Protocol (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Cells are treated with the compound at its GI₅₀ concentration for various time points.

-

Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Detection Assays

Objective: To confirm that the observed cell death occurs via apoptosis.

Protocol (Annexin V/PI Staining):

-

Cell Treatment: Cells are treated with the compound for a time period determined from the cell cycle analysis.

-

Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI) (which enters dead cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The population of cells is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table presents representative data for related purine-based CDK inhibitors to provide a contextual understanding of the expected potency.

| Parameter | Assay | Target/Cell Line | Representative IC₅₀/GI₅₀ | Reference |

| Enzymatic Inhibition | In Vitro Kinase Assay | CDK2 | Low micromolar to nanomolar | [6] |

| Cell Growth Inhibition | MTT Assay | Human Cancer Cell Lines | Micromolar range | [6] |

| Cell Cycle Arrest | Flow Cytometry | Human Cancer Cell Lines | G1 or G2/M arrest | [3][5] |

| Apoptosis Induction | Annexin V Assay | Human Cancer Cell Lines | Dose-dependent increase | [11] |

Conclusion and Future Directions

This compound is a purine analog with a compelling mechanism of action centered on the inhibition of cyclin-dependent kinases. This primary action leads to downstream consequences of cell cycle arrest and the induction of apoptosis, making it a molecule of significant interest for cancer research and therapeutic development. The experimental framework outlined in this guide provides a robust approach for the detailed characterization of its biological activity. Future research should focus on elucidating its specific CDK selectivity profile, its efficacy in in vivo models, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The exploration of such substituted purines continues to be a fertile ground for the discovery of novel anticancer agents.

References

-

Jorda, R., et al. (2015). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. PLoS ONE, 10(9), e0138372. [Link]

-

Doležal, K., et al. (2005). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 13(23), 6467-6475. [Link]

-

ResearchGate. (n.d.). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells | Request PDF. Retrieved from ResearchGate website. [Link]

-

LookChem. (n.d.). This compound. Retrieved from LookChem website. [Link]

-

National Center for Biotechnology Information. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Retrieved from PubMed Central. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of N-Benzyl-9H-purin-6-amine Hydrochloride in Modern Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from PubMed Central. [Link]

-

Wikipedia. (n.d.). 6-Benzylaminopurine. Retrieved from Wikipedia website. [Link]

-

National Center for Biotechnology Information. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. Retrieved from PubMed. [Link]

-

ACS Publications. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Retrieved from ACS Publications website. [Link]

-

Matrix Fine Chemicals. (n.d.). N-BENZYL-9H-PURIN-6-AMINE | CAS 1214-39-7. Retrieved from Matrix Fine Chemicals website. [Link]

-

National Center for Biotechnology Information. (1992). Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells. Retrieved from PubMed. [Link]

-

Springer. (2024). Delineation of the impacts of varying 6-benzylaminopurine concentrations on physiological, biochemical and genetic traits of different olive cultivars under in vitro conditions. Retrieved from Springer website. [Link]

-

National Center for Biotechnology Information. (n.d.). Cell-cycle arrest induced by the bacterial adenylate cyclase toxins from Bacillus anthracis and Bordetella pertussis. Retrieved from PubMed Central. [Link]

-

National Center for Biotechnology Information. (2019). Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells. Retrieved from PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. Retrieved from PubMed Central. [Link]

-

National Center for Biotechnology Information. (2018). Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro. Retrieved from PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from Organic Chemistry Portal website. [Link]

-

MDPI. (2024). Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. Retrieved from MDPI website. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 39639-47-9 [sigmaaldrich.com]

- 3. This compound CAS#: 39639-47-9 [m.chemicalbook.com]

- 4. Buy 9-Benzyl-2-chloro-9h-purin-6-amine (EVT-293665) | 56046-25-4 [evitachem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-Benzyl-2-chloro-9H-purin-6-amine: A Core Synthetic Intermediate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Substituted Purine

N-Benzyl-2-chloro-9H-purin-6-amine (CAS No. 39639-47-9) is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery.[1] While not typically an end-product therapeutic itself, its value lies in its role as a critical intermediate for constructing more complex, biologically active molecules.[2][3] The purine scaffold is a cornerstone in nature, forming the basis for DNA, RNA, and essential signaling molecules.[1] This inherent biological relevance makes purine analogs, like this compound, prime candidates for interacting with a wide array of biological targets, including enzymes and receptors.[1]

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its pivotal application in the development of kinase inhibitors, offering field-proven insights for researchers leveraging this versatile building block.

Physicochemical & Structural Characteristics

The compound presents as a white to off-white powder or crystalline solid. Its structural and physical properties are crucial for determining appropriate solvents, storage conditions, and reaction parameters.

| Property | Value | Reference |

| CAS Number | 39639-47-9 | [2][3][4][5][6][7] |

| Molecular Formula | C12H10ClN5 | [2][3] |

| Molecular Weight | 259.70 g/mol | [2][3] |

| Melting Point | 239-241 °C | [2][3] |

| Boiling Point | 509.7 °C at 760 mmHg (Predicted) | [2][7] |

| Density | ~1.495 g/cm³ | [2][3][7] |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | [2][3] |

| Storage | 2–8 °C under inert gas (Nitrogen or Argon) | [2][3] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

Core Synthesis: Selective Nucleophilic Aromatic Substitution

The primary and most efficient route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process leverages the differential reactivity of the chlorine atoms on the purine core.

Causality of Experimental Design

The starting material, 2,6-dichloropurine, possesses two chlorine atoms at the C2 and C6 positions.[8] The C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack by an amine than the C2 position. This enhanced reactivity is a well-documented characteristic of the 2,6-dichloropurine system, allowing for selective monosubstitution at C6 under controlled conditions.[9] Benzylamine acts as the nucleophile, and a mild base like triethylamine is added to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The choice of a polar solvent like n-butanol facilitates the dissolution of the reactants and promotes the reaction.[3]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures.[3]

-

Reaction Setup: Suspend 2,6-dichloropurine (1.0 eq) in n-butanol (approx. 27 mL per mmol of purine) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Add benzylamine (1.0 eq) and triethylamine (1.5 eq) sequentially to the suspension at room temperature.

-

Heating: Heat the reaction mixture to 60 °C with vigorous stirring. The reaction is typically rapid, often completing within 15-30 minutes.

-

Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the 2,6-dichloropurine starting material.

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The product typically precipitates out of the solution.

-

Purification: Collect the precipitate by filtration. Wash the solid sequentially with water and cold methanol to remove unreacted starting materials and salts.

-

Drying: Dry the resulting off-white solid in a vacuum oven or air-dry overnight. This procedure commonly yields the product in high purity (>95%).[3]

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary significance of this compound is its role as a key intermediate in the synthesis of Olomoucine.[2][3] Olomoucine and its analogs (e.g., Roscovitine) are first-generation inhibitors of cyclin-dependent kinases (CDKs). By inhibiting CDKs, these compounds can arrest the cell cycle, making them valuable tools for cancer research and as potential anticancer therapeutics.

The synthesis of these more complex inhibitors involves further substitution at the C2 position of the this compound core, demonstrating its utility as a scaffold for building chemical diversity.

Caption: Role as a precursor in the synthesis of CDK inhibitors.

Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through standard analytical techniques. Spectral data provides a definitive fingerprint for the molecule.

-

¹H NMR (400 MHz, DMSO-d6): δ 8.15 (s, 1H), 7.25-7.34 (m, 5H), 4.66 (d, J = 6 Hz, 2H).[3]

-

¹³C NMR (100 MHz, DMSO-d6): δ 155.0, 153.1, 150.7, 140.2, 139.6, 128.5, 127.5, 127.0, 118.1, 43.4.[3]

-

Mass Spectrometry (EI/MS): m/z 259 (M+), 106, 91.[3]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified with the GHS07 pictogram, indicating it can be harmful.

-

Hazard Statements: H302 (Harmful if swallowed). May cause skin and serious eye irritation.[10]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

-

Storage: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere (nitrogen or argon) at 2-8 °C to prevent degradation.[2][3]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides an efficient entry point into a class of medicinally relevant compounds. Its straightforward, high-yielding synthesis and the differential reactivity of its chloro-substituents make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is fundamental for any researcher aiming to explore the vast therapeutic potential of purine analogs, particularly in the field of kinase inhibition and oncology.

References

-

This compound . LookChem. [Link]

-

This compound | CAS#:39639-47-9 . Chemsrc. [Link]

-

Facile and Practical Synthesis of 2,6-Dichloropurine . ResearchGate. [Link]

-

Safety Data Sheet . Angene Chemical. [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells . National Institutes of Health (NIH). [Link]

-

9-benzyl-2-chloro-6-methyl-9H-purine . ChemSynthesis. [Link]

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia . National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives . ResearchGate. [Link]

- Process for preparing 2,6-dichloropurine.

-

Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy . ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound CAS#: 39639-47-9 [m.chemicalbook.com]

- 4. This compound | 39639-47-9 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. This compound | CAS#:39639-47-9 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. angenechemical.com [angenechemical.com]

"N-Benzyl-2-chloro-9H-purin-6-amine" molecular weight

An In-depth Technical Guide: N-Benzyl-2-chloro-9H-purin-6-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a critical substituted purine derivative. We will delve into its core physicochemical properties, including its molecular weight, and provide a detailed, field-tested protocol for its synthesis via nucleophilic aromatic substitution. The narrative emphasizes the mechanistic rationale behind the synthetic strategy and the methods for product validation. Furthermore, this guide explores the compound's primary application as a pivotal intermediate in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors, such as Olomoucine and Roscovitine, which are of significant interest to drug development professionals.

Core Physicochemical Properties

This compound, also known as 6-benzylamino-2-chloropurine, is a foundational building block in medicinal chemistry. Its identity and purity are defined by a distinct set of physical and chemical characteristics.

The molecular formula of the compound is C12H10ClN5, yielding a molecular weight of approximately 259.69 g/mol .[1][2][3] The exact mass is 259.0624730 Da.[1][3] A summary of its key properties is presented in Table 1 for rapid reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 259.69 g/mol | [2] |

| Molecular Formula | C12H10ClN5 | [1][2] |

| CAS Number | 39639-47-9 | [1][2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 239-241 °C | [1][2] |

| Boiling Point | 509.7 °C at 760 mmHg | [1] |

| Density | 1.495 g/cm³ | [1] |

| Solubility | DMSO, Chloroform, Ethyl Acetate | [1] |

| Storage | 2–8 °C under inert gas | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the differential reactivity of the chlorine atoms on the purine ring.

Reaction Principle

The chosen precursor, 2,6-dichloropurine, features two electrophilic carbon centers at C2 and C6. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the one at C2. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine portion of the purine ring system. Benzylamine, acting as the nucleophile, selectively displaces the C6-chloro substituent. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine, which neutralizes the hydrochloric acid byproduct, driving the equilibrium towards the product.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, single-step conversion of the starting materials into the desired product.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a reliable method for synthesizing this compound, adapted from established procedures.[2]

Materials and Reagents

-

2,6-Dichloropurine (0.52 mmol, 110 mg)

-

Benzylamine (0.52 mmol, 57 mg)

-

Triethylamine (0.79 mmol, 72 mg)

-

n-Butanol (3 mL)

-

Deionized Water

-

Methanol

-

Round-bottom flask with stir bar

-

Heating mantle/oil bath

-

Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure

-

Vessel Preparation: Suspend 2,6-dichloropurine (110 mg) in n-butanol (3 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Sequentially add benzylamine (57 mg) and triethylamine (72 mg) to the suspension. The triethylamine is critical for scavenging the HCl generated in situ.

-

Reaction: Heat the reaction mixture to 60 °C with continuous stirring. The reaction is typically rapid, and a precipitate of the product should form. Maintain the temperature for approximately 15 minutes.

-

Isolation: After completion, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid sequentially with deionized water (20 mL) and then cold methanol (10 mL). This washing step removes unreacted starting materials and salts.

-

Drying: Dry the final product in air overnight to yield this compound as an off-white solid. The reported yield for this procedure is high, around 95%.[2]

Product Validation and Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data below serves as a reference for a self-validating system.

Table 2: Spectroscopic Data for Product Characterization [2]

| Analysis Technique | Observed Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (s, 1H), 7.25-7.34 (m, 5H), 4.66 (d, J = 6 Hz, 2H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.0, 153.1, 150.7, 140.2, 139.6, 128.5, 127.5, 127.0, 118.1, 43.4 |

| Mass Spec (EI/MS) m/z | 259 (M+), 106 (100%), 91 |

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a versatile precursor for synthesizing pharmacologically active molecules. It is most notably an intermediate in the synthesis of Olomoucine and Roscovitine (also known as Seliciclib), which are well-known inhibitors of cyclin-dependent kinases (CDKs).[1][2][4]

CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is a hallmark of many cancers. By serving as a scaffold, this compound allows for further chemical modifications at the C2 position, leading to the final potent and selective CDK inhibitors.

Pathway to Kinase Inhibitors

The diagram below outlines the progression from this intermediate to a final class of therapeutic agents.

Caption: Role as an intermediate in the development of CDK inhibitors.

Conclusion

This compound is more than a simple chemical compound; it is a key enabler in the field of medicinal chemistry. With a molecular weight of 259.69 g/mol , its straightforward and high-yield synthesis makes it an accessible and valuable intermediate.[2] Its primary utility as a precursor to potent CDK inhibitors like Olomoucine underscores its importance for researchers and scientists in the ongoing development of novel therapeutics for oncology and other proliferative diseases.[1][2]

References

Sources

"N-Benzyl-2-chloro-9H-purin-6-amine" structural analogs

An In-Depth Technical Guide to the Structural Analogs of N-Benzyl-2-chloro-9H-purin-6-amine

Abstract

This technical guide provides a comprehensive exploration of this compound, a pivotal scaffold in medicinal chemistry. Renowned as a key intermediate in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors like Olomoucine and Roscovitine, this purine derivative offers a versatile platform for developing novel therapeutic agents.[1][2][3] This document serves as a resource for researchers, scientists, and drug development professionals, detailing the synthesis of the core structure, systematic strategies for generating structural analogs, and methodologies for their biological evaluation. By integrating synthetic protocols, structure-activity relationship (SAR) analysis, and mechanistic insights, this guide aims to empower the rational design of next-generation purine-based therapeutics.

The this compound Core

The purine ring system is a privileged scaffold in drug discovery, forming the basis for numerous endogenous signaling molecules and therapeutic agents. This compound (also known as 6-benzylamino-2-chloropurine) distinguishes itself through a combination of reactive sites and substituents that are crucial for its utility as a synthetic precursor.[4] The chlorine atom at the C2 position and the secondary amine at the C6 position serve as primary handles for chemical modification, while the N9 position offers an additional site for substitution to modulate physicochemical and pharmacological properties.

Physicochemical Properties

A thorough understanding of the core molecule's properties is fundamental for any analog development program.

| Property | Value | Source |

| CAS Number | 39639-47-9 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClN₅ | [1][4] |

| Molecular Weight | 259.70 g/mol | [2] |

| Melting Point | 239-241 °C | [1][2] |

| Boiling Point | 509.7 °C at 760 mmHg (Predicted) | [1][4] |

| Solubility | DMSO, Chloroform, Ethyl Acetate | [1] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Core Structure Visualization

Caption: Chemical structure of the core molecule.

Synthesis of the Core Scaffold

The primary and most efficient route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropurine and benzylamine.[2][5] This reaction is regioselective, with the more reactive chlorine atom at the C6 position being preferentially displaced by the amine nucleophile. The presence of a base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, driving it to completion.

Synthetic Workflow

Caption: Synthetic pathway for the core scaffold.

Experimental Protocol: Synthesis of this compound (4)

This protocol is adapted from established literature procedures.[2]

-

Reaction Setup: Suspend 2,6-dichloropurine (1.0 eq) in n-butanol (approx. 0.15 M).

-

Reagent Addition: To the stirred suspension, add benzylamine (1.0 eq) followed by triethylamine (1.5 eq) sequentially at room temperature.

-

Heating: Heat the reaction mixture to 60 °C and maintain with stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and then cold methanol to remove unreacted starting materials and salts.

-

Drying: Dry the resulting off-white solid in a vacuum oven overnight to yield the final product. A typical yield for this reaction is >90%.

A Guide to Structural Analog Design

The core scaffold offers three primary sites for modification: the C2-chloro position, the N6-benzylamine moiety, and the N9-purine nitrogen. A systematic exploration of substitutions at these positions is key to understanding the SAR and developing analogs with improved potency, selectivity, and pharmacokinetic profiles.

Analogs via Modification at the C2-Position

The chlorine atom at the C2 position is a versatile synthetic handle. While less reactive than the C6-chloro in the 2,6-dichloropurine precursor, it can be displaced by strong nucleophiles at elevated temperatures. This allows for the introduction of a diverse range of functional groups that can probe interactions within the ATP-binding pocket of kinases or other enzyme targets.

-

Rationale: Replacing the C2-chloro atom with small, hydrogen-bond-donating groups (e.g., -NH₂) or accepting groups can significantly alter the compound's interaction profile. For instance, an amino group at C2 is a common feature in many potent kinase inhibitors, where it often forms a critical hydrogen bond with the kinase hinge region.

-

Synthetic Approach: A common method involves reacting the this compound core with a desired amine (e.g., ammonia, methylamine) or thiol in a sealed tube or microwave reactor at high temperatures (120-150 °C).[6]

Analogs via Modification of the N6-Benzyl Group

The N6-benzyl group plays a crucial role in occupying a hydrophobic pocket in many target enzymes, such as CDKs. Modifications here can fine-tune potency and selectivity.

3.2.1. Substitution on the Benzyl Ring

-

Rationale: Introducing substituents on the phenyl ring of the benzyl group allows for a detailed probing of the corresponding hydrophobic pocket. Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the electronic properties and steric bulk of the ligand.[7][8] SAR studies on related scaffolds have shown that the position and nature of these substituents are critical for activity.[9] For example, small substituents at the meta- or para-positions are often well-tolerated and can enhance potency.

-

Synthetic Approach: These analogs are readily synthesized by following the core protocol described in Section 2.2, simply by substituting benzylamine with the appropriately substituted benzylamine starting material.[10]

3.2.2. Replacement of the Benzyl Moiety

-

Rationale: Replacing the entire benzyl group with other lipophilic or aromatic moieties can lead to the discovery of novel interactions with the target protein. Alternative groups could include other arylmethylamines (e.g., pyridylmethylamine, furfurylamine) or aliphatic amines (e.g., isobutylamine, cyclohexylamine). This strategy explores different spatial and electronic requirements of the binding pocket.

-

Synthetic Approach: Similar to the above, these analogs are prepared by reacting 2,6-dichloropurine with the desired primary amine.

Analogs via Modification at the N9-Position

Alkylation at the N9 position is a critical step in converting these intermediates into many active kinase inhibitors.

-

Rationale: The N9-substituent often projects out towards the solvent-exposed region of the ATP-binding site. Adding a substituent at this position, such as an isopropyl or cyclopentyl group, can enhance solubility, improve cell permeability, and provide an additional vector for interacting with the protein surface.[8][11] Furthermore, alkylating the N9 position prevents tautomerization and locks the molecule in a single, well-defined conformation.

-

Synthetic Approach: N9-alkylation is typically achieved by treating the this compound core with an alkyl halide (e.g., 2-iodopropane, cyclopentyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as DMF. A key challenge is controlling regioselectivity, as alkylation can also occur at the N7 position. N9-alkylation is generally favored, but reaction conditions may need optimization to maximize the yield of the desired isomer.

N9-Alkylation Workflow

Caption: General workflow for N9-alkylation.

Biological Evaluation and SAR

Given that this compound is a precursor to CDK inhibitors, the primary biological evaluation of its analogs should focus on their ability to inhibit CDK activity.

Experimental Protocol: In Vitro CDK Inhibition Assay (Generic)

This protocol outlines a generic, fluorescence-based kinase assay. Specific substrates and enzyme concentrations will need to be optimized for the particular CDK being tested.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (analog) in 100% DMSO.

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Prepare solutions of the CDK enzyme/cyclin partner, a suitable peptide substrate (e.g., a derivative of histone H1), and ATP in assay buffer.

-

-

Assay Plate Setup:

-

Dispense a small volume (e.g., 50 nL) of the compound stock solution in serial dilutions into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow compound-enzyme binding.

-

-

Initiation of Reaction:

-

Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Kₘ for the enzyme.

-

-

Reaction and Termination:

-

Incubate the plate at 30 °C for 60 minutes.

-

Terminate the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and the detection reagents (e.g., specific antibodies for the phosphorylated substrate).

-

-

Data Acquisition and Analysis:

-

Read the fluorescence signal on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Structure-Activity Relationship (SAR) Summary

The goal of an analog program is to build a clear SAR model that guides further design.

Caption: Key SAR insights for analog design.

-

C2-Position: The chlorine is primarily a placeholder for a group that can interact with the kinase hinge region. Small, hydrogen-bond donating groups are generally required for high potency.

-

N6-Position: The benzyl group provides essential hydrophobic interactions. The size and electronic nature of substituents on the phenyl ring must be carefully balanced to optimize van der Waals contacts without introducing steric clashes.

-

N9-Position: This position is crucial for tuning pharmacokinetic properties. Bulky substituents are generally disfavored, with smaller groups like isopropyl or cyclopentyl often providing a good balance of potency and solubility.

Conclusion and Future Directions

This compound remains a highly valuable and versatile starting point for the development of kinase inhibitors and other potential therapeutics. The synthetic tractability of the purine core allows for extensive and systematic exploration of the surrounding chemical space. Future efforts should focus on integrating modern medicinal chemistry strategies, such as fragment-based design and computational modeling, to more efficiently explore novel substitutions. Furthermore, investigating analogs with modified purine cores (e.g., 7-deazapurines) or developing bifunctional molecules and PROTACs based on this scaffold could open new avenues for therapeutic intervention.

References

A complete list of all sources cited within this guide.

-

This compound. LookChem. [Link]

-

This compound. Chemsrc. [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

-

9-benzyl-2-chloro-6-methyl-9H-purine. ChemSynthesis. [Link]

-

Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry. [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]

-

Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. PubMed. [Link]

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health (NIH). [Link]

-

9-benzyl-6-(benzylthio)-9H-purin-2-amine. PubChem. [Link]

-

Structure-Activity Relationship Study of N(6)-Benzoyladenine-Type BRD4 Inhibitors and Their Effects on Cell Differentiation and TNF-α Production. PubMed. [Link]

-

Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Benzylamines. Organic Chemistry Portal. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound CAS#: 39639-47-9 [m.chemicalbook.com]

- 3. This compound | CAS#:39639-47-9 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzylamines [organic-chemistry.org]

- 11. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of 6,9-Disubstituted Purine Derivatives: A Technical Guide for Drug Discovery

Abstract

The purine scaffold, a fundamental component of nucleic acids, is a privileged structure in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has made it a cornerstone for the development of novel therapeutics. Among the vast chemical space of purine analogs, 6,9-disubstituted derivatives have emerged as a particularly fruitful area of investigation, yielding compounds with potent and diverse biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of 6,9-disubstituted purine derivatives. We will delve into their prominent roles as anticancer agents and kinase inhibitors, explore their emerging potential in neurodegenerative and viral diseases, and provide insights into the critical structure-activity relationships that govern their function. This guide is designed to be a practical resource, offering not only a conceptual understanding but also detailed experimental protocols and data interpretation strategies to empower researchers in their quest for novel purine-based therapeutics.

Introduction: The Purine Core as a Versatile Pharmacophore

The purine ring system, composed of fused pyrimidine and imidazole rings, is a ubiquitous motif in nature, most notably as the core of the nucleobases adenine and guanine.[1] This inherent biological relevance provides a compelling starting point for drug design. By synthetically modifying the purine core, medicinal chemists can create molecules that mimic endogenous ligands, disrupt pathological processes, and exhibit a wide spectrum of pharmacological effects.[1][2] The strategic placement of substituents at the C6 and N9 positions has proven to be a particularly effective strategy for modulating the biological activity of the purine scaffold, leading to the discovery of compounds with significant therapeutic potential.[3][4][5]

Anticancer Activity: A Dominant Therapeutic Application

A significant body of research has focused on the development of 6,9-disubstituted purine derivatives as anticancer agents.[3][4][5][6] These compounds exert their cytotoxic effects through various mechanisms, often targeting key cellular processes involved in cancer cell proliferation and survival.

Mechanism of Action: Targeting the Engines of Cell Proliferation

The anticancer activity of many 6,9-disubstituted purines stems from their ability to inhibit critical enzymes involved in cell cycle progression and DNA synthesis.[6] A primary target class for these compounds is the cyclin-dependent kinase (CDK) family.[7] CDKs are serine/threonine kinases that act as master regulators of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. 6,9-disubstituted purines, such as olomoucine and roscovitine, have been instrumental in validating CDKs as therapeutic targets.[7] These compounds act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of their substrates, thereby inducing cell cycle arrest and apoptosis.[7][8]

Another important mechanism of anticancer activity is the inhibition of other key kinases involved in cancer signaling pathways, such as tyrosine kinases .[9] For instance, certain 2,6,9-trisubstituted purine derivatives have shown potent inhibitory activity against oncogenic kinases like Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD, which are implicated in various leukemias.[9][10]

The following diagram illustrates the general mechanism of action of 6,9-disubstituted purines as kinase inhibitors.

Caption: Experimental workflow for the SRB cytotoxicity assay.

Emerging Biological Activities

While the anticancer properties of 6,9-disubstituted purines are well-established, their therapeutic potential extends to other disease areas.

Antiviral Activity

Purine analogs have a long history as antiviral agents, and 6,9-disubstituted derivatives are no exception. [2][11]Their mechanism of action often involves the inhibition of viral polymerases or other enzymes essential for viral replication. [12]The structural similarity of these compounds to natural nucleosides allows them to be incorporated into the viral genome, leading to chain termination, or to competitively inhibit viral enzymes. [13]

Neurodegenerative Diseases

Emerging research suggests a potential role for purine derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [14][15][16]Uric acid, a natural purine metabolite, is a potent antioxidant and has been inversely correlated with the risk of developing these diseases. [16][17][18]This has spurred interest in exploring the neuroprotective effects of synthetic purine derivatives. [15]The proposed mechanisms include antioxidant effects and modulation of adenosine receptors. [15]

Anti-inflammatory Activity

Certain purine analogs have demonstrated anti-inflammatory properties, suggesting their potential for treating inflammatory conditions. [19]The mechanism of action can involve the inhibition of enzymes such as cyclooxygenases (COX), which are key mediators of inflammation. [19]

Future Directions and Conclusion

The 6,9-disubstituted purine scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The versatility of this chemical class, coupled with a growing understanding of the structure-activity relationships that govern their function, provides a solid foundation for future drug discovery efforts.

Future research in this area will likely focus on:

-

Improving Target Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms or other biological targets to minimize off-target effects and improve the therapeutic index.

-

Exploring Novel Mechanisms of Action: Investigating new biological targets and pathways modulated by 6,9-disubstituted purines to expand their therapeutic applications.

-

Combination Therapies: Evaluating the synergistic effects of these compounds with existing therapeutic agents to overcome drug resistance and enhance efficacy.

References

-

Kucukdumlu, A., et al. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Acta Chimica Slovenica, 67(1), 70-82. [Link]

-

ResearchGate. (n.d.). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances. [Link]

-

ResearchGate. (n.d.). Biological activities of purine analogues: a review. Retrieved from [Link]

-

Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecular and Cellular Probes, 68, 101899. [Link]

-

MDPI. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. [Link]

-

Sidwell, R. W., et al. (1969). Antiviral activity of certain substituted purine and pyrimidine nucleosides. Experientia, 25(1), 98-100. [Link]

-

ResearchGate. (n.d.). Structures of some 2,6,9-subtituted purines showing anticancer property. Retrieved from [Link]

-

Bettayeb, K., et al. (1996). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 39(17), 3267-3276. [Link]

-

Laufer, S. A., et al. (2005). Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. Journal of Medicinal Chemistry, 48(3), 710-722. [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]

-

ResearchGate. (n.d.). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Advances. [Link]

-

National Center for Biotechnology Information. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules. [Link]

-

Semantic Scholar. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Retrieved from [Link]

-

MDPI. (n.d.). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Cancers. [Link]

-

Beilstein-Institut. (2022). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. Pharmaceuticals. [Link]

-

MDPI. (n.d.). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. International Journal of Molecular Sciences. [Link]

-

Schinazi, R. F., et al. (1995). Antiviral, metabolic, and pharmacokinetic properties of the isomeric dideoxynucleoside 4(S)-(6-amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol. Antimicrobial Agents and Chemotherapy, 39(9), 1993-1999. [Link]

-

Clarke, D. A., et al. (1958). Structure-activity relationships among purines related to 6-mercaptopurine. Cancer Research, 18(4), 445-456. [Link]

-

Bonnac, L. F., et al. (2020). Structure activity relationship, 6-modified purine riboside analogues to activate hSTING, stimulator of interferon genes. Bioorganic & Medicinal Chemistry Letters, 30(2), 126819. [Link]

-